An In-Depth Technical Guide to Methyl 3-(benzyloxy)-4-nitrobenzoate
An In-Depth Technical Guide to Methyl 3-(benzyloxy)-4-nitrobenzoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-(benzyloxy)-4-nitrobenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document covers the compound's core properties, a validated synthesis protocol, key applications, and essential safety information, grounded in authoritative sources.
Introduction: Strategic Importance in Synthesis
Methyl 3-(benzyloxy)-4-nitrobenzoate is a substituted aromatic nitro compound and benzoate ester. Its molecular structure is characterized by a benzene ring functionalized with a methyl ester, a nitro group, and a benzyloxy group. This unique combination of functional groups makes it a valuable and versatile intermediate in multi-step organic synthesis.
The nitro group can be readily reduced to an amine, providing a reactive site for forming amides, sulfonamides, or for constructing heterocyclic rings—a common feature in many pharmacologically active molecules. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, typically via catalytic hydrogenation, which often simultaneously reduces the nitro group. This dual functionality is highly strategic in the synthesis of complex target molecules, allowing for sequential, controlled transformations.
Compound Identification and Properties
Accurate identification is paramount in chemical synthesis. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value | Source |
| CAS Number | 209528-69-8 | [1] |
| Molecular Formula | C₁₅H₁₃NO₅ | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The data below are predicted values that provide a reliable baseline for experimental design.
| Property | Value | Source |
| Boiling Point | 455.6 ± 35.0 °C | [1] |
| Density | 1.283 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of Methyl 3-(benzyloxy)-4-nitrobenzoate is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of a phenolate with an alkyl halide. In this case, the starting material is Methyl 3-hydroxy-4-nitrobenzoate, which is deprotonated to form a nucleophilic phenoxide ion that subsequently attacks benzyl bromide.
Experimental Workflow
Caption: Synthesis workflow for Methyl 3-(benzyloxy)-4-nitrobenzoate.
Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq)[2] and anhydrous potassium carbonate (1.5 eq).
-
Solvation: Add a suitable solvent, such as acetone or DMF, to the flask until the starting material is fully suspended.
-
Reagent Addition: Slowly add benzyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.
-
Causality: The elevated temperature increases the reaction rate between the phenoxide and benzyl bromide. Potassium carbonate is a mild base, sufficient to deprotonate the phenol without hydrolyzing the methyl ester. Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up: After completion, cool the reaction to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure Methyl 3-(benzyloxy)-4-nitrobenzoate.[3] Purity should be confirmed by NMR spectroscopy and melting point analysis.
Applications in Drug Development and Research
As a versatile intermediate, Methyl 3-(benzyloxy)-4-nitrobenzoate is not an active pharmaceutical ingredient (API) itself but is a critical building block for them. Its utility spans various therapeutic areas.
-
Scaffold for Heterocyclic Synthesis: The true value of this intermediate is realized upon reduction of the nitro group. The resulting aniline (Methyl 3-(benzyloxy)-4-aminobenzoate) is a powerful nucleophile. This amine can be used to construct a wide range of nitrogen-containing heterocycles, which are foundational structures in many drugs.
-
Precursor for Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex substituted aniline cores. This intermediate provides a straightforward route to such structures after functionalization of the amino group.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are also relevant in the development of advanced herbicides and pesticides.[4] The nitrobenzoate structure is a known component in some biologically active compounds.[4]
Logical Pathway for API Synthesis
Caption: Role as an intermediate in a potential API synthesis pathway.
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory. This compound should be handled in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Handling: Avoid all personal contact, including the inhalation of dust.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[6]
-
First Aid:
Conclusion
Methyl 3-(benzyloxy)-4-nitrobenzoate is a strategically important intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups—the ester, the reducible nitro group, and the cleavable benzyloxy protecting group. This structure provides a reliable and versatile platform for constructing complex molecular architectures, making it an indispensable tool for scientists in pharmaceutical discovery and fine chemical manufacturing. Adherence to validated synthesis protocols and rigorous safety measures is essential for its effective and safe utilization in the laboratory.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 260927, Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]
-
Docsity. Safety Data Sheet for Methyl 3-nitrobenzoate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 294866, Methyl 3-hydroxy-4-nitrobenzoate. Available from: [Link]
-
ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]
- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
NIST. Methyl 3-methoxy-4-nitrobenzoate. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Publication. Available from: [Link]
-
PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-Nitrobenzoate: A Key Intermediate in Pharmaceutical and Agrochemical Development. Available from: [Link]
-
Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. Available from: [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
-
PrepChem.com. Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid. Available from: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 561816, 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Available from: [Link]
Sources
- 1. Methyl 3-(benzyloxy)-4-nitrobenzoate CAS#: 209528-69-8 [m.chemicalbook.com]
- 2. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. docsity.com [docsity.com]
- 8. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
